A Comprehensive Technical Guide to 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (CAS 7621-86-5)
A Comprehensive Technical Guide to 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (CAS 7621-86-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (CAS Number: 7621-86-5), a versatile aromatic diamine. The document details its chemical and physical properties, provides established synthesis protocols, and explores its primary applications in advanced materials science, particularly in the development of high-performance polymers for lithium-ion battery separators. Additionally, it discusses the potential, though less documented, role of its core benzimidazole structure in medicinal chemistry and drug discovery. This guide is intended to be a comprehensive resource for researchers and professionals working with this compound.
Chemical Identity and Physicochemical Properties
2-(4-Aminophenyl)-1H-benzimidazol-5-amine, also known as 5-Amino-2-(4-aminophenyl)benzimidazole, is a stable, solid organic compound.[1] Its core structure features a benzimidazole ring system substituted with two amino groups, rendering it a valuable monomer for polymerization reactions.[1]
Table 1: Physicochemical Properties of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine
| Property | Value | Reference(s) |
| CAS Number | 7621-86-5 | [2] |
| Molecular Formula | C₁₃H₁₂N₄ | [3] |
| Molecular Weight | 224.26 g/mol | [3] |
| Melting Point | 234.0 to 238.0 °C | [3] |
| Boiling Point | 355.66 °C (rough estimate) | [3] |
| Appearance | Light beige to light brown powder | [4][5] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
| pKa | 11.15 ± 0.10 (Predicted) | [3] |
| UV max | 335 nm (in Ethanol) | [6] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | 2-(4-aminophenyl)-1H-benzimidazol-5-amine | [7] |
| Synonyms | 2-(4-AMINOPHENYL)-5-AMINOBENZIMIDAZOLE; 5-Amino-2-(4-aminophenyl)benzimidazole; APBIA | [3][8] |
| InChI | InChI=1S/C13H12N4/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,14-15H2,(H,16,17) | [1] |
| InChI Key | XAFOTXWPFVZQAZ-UHFFFAOYSA-N | [1] |
| SMILES | Nc1ccc(cc1)c2[nH]c3ccc(N)cc3n2 | [9] |
Experimental Protocols
Synthesis of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine
Two primary synthetic routes are commonly reported for the preparation of this compound.
Method 1: Reduction of a Dinitro Precursor
This method involves the synthesis of 5-nitro-2-(4-nitrophenyl)-1H-benzimidazole followed by a reduction step.
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Step 1: Synthesis of 5-nitro-2-(4-nitrophenyl)-1H-benzimidazole: A detailed procedure for a similar compound involves the reaction of 4-nitro-1,2-phenylenediamine with 4-nitrobenzoyl chloride in the presence of methanesulfonic acid and phosphorus pentoxide.[6] The mixture is heated, and the product is precipitated by pouring the reaction mixture into water.[6]
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Step 2: Reduction to 2-(4-Aminophenyl)-1H-benzimidazol-5-amine: The dinitro compound is reduced to the corresponding diamine. A reported method for a similar reduction uses palladium on carbon (Pd/C) as a catalyst with hydrazine hydrate in refluxing ethanol.[10] Another approach involves using sodium sulfide in an acidic aqueous solution at elevated temperatures.[3]
Method 2: Direct Condensation
This approach involves the direct condensation of an o-phenylenediamine derivative with p-aminobenzoic acid.
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Reaction: o-Phenylenediamine and 4-aminobenzoic acid are reacted in the presence of a dehydrating agent and catalyst, such as polyphosphoric acid (PPA) or o-phosphoric acid.[1]
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Procedure: A typical procedure involves heating a mixture of the reactants and the acid catalyst (e.g., o-phosphoric acid at 200 °C for several hours).[1] The reaction mixture is then cooled and poured into water to precipitate the product, which is subsequently neutralized, filtered, and purified, often by recrystallization from ethanol.[1] Microwave-assisted synthesis using PPA has been reported to significantly reduce reaction times and improve yields.[1]
Caption: Direct condensation synthesis workflow.
Characterization
Standard analytical techniques are used to confirm the identity and purity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR is expected to show signals for the aromatic protons, the amine protons, and the N-H proton of the imidazole ring.
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¹³C NMR will show distinct signals for the carbon atoms in the benzimidazole core and the aminophenyl substituent.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amine and imidazole groups, C-H stretching of the aromatic rings, and C=N stretching of the imidazole ring.
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Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
Applications in Materials Science
The primary application of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine is as a monomer in the synthesis of high-performance polymers, particularly polyimides and polyamides.[2][6] The rigid benzimidazole unit and the presence of two reactive amine groups make it an excellent building block for creating polymers with enhanced thermal and mechanical properties.[2]
Polyimide Synthesis for Lithium-Ion Battery Separators
Polyimides derived from this diamine are being investigated for use as separators in lithium-ion batteries due to their high thermal stability, which is a critical safety feature.[11]
Experimental Protocol: Synthesis of a Poly(benzimidazole-imide) (Representative)
This protocol is adapted from procedures for similar benzimidazole-containing diamines.
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Poly(amic acid) Formation: In a dry nitrogen atmosphere, 2-(4-Aminophenyl)-1H-benzimidazol-5-amine is dissolved in a dry aprotic solvent such as N,N-dimethylacetamide (DMAc). An equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA, or 4,4'-oxydiphthalic anhydride - ODPA) is added portion-wise to the stirred solution at room temperature. The reaction is continued for several hours to form the poly(amic acid) precursor.
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Membrane Casting: The viscous poly(amic acid) solution is cast onto a glass substrate to a uniform thickness.
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Thermal Imidization: The cast film is subjected to a staged thermal curing process under a nitrogen atmosphere. A typical cycle might involve heating at 100°C, 200°C, and finally 300-350°C, holding at each temperature for a defined period to facilitate the cyclization of the amic acid to the imide and to remove the solvent and water by-product. This process results in a robust polyimide film.
Caption: Poly(benzimidazole-imide) synthesis workflow.
Relevance in Medicinal Chemistry
The benzimidazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Derivatives of benzimidazole have shown a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]
Potential as a Kinase Inhibitor Precursor
Many benzimidazole-containing molecules act as kinase inhibitors by competing with ATP for the binding site on the enzyme.[8] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[8] While there is no specific published data on the kinase inhibitory activity of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine itself, its structure serves as a valuable starting point for the synthesis of more complex derivatives with potential kinase inhibitory properties.[2][8] The two amino groups provide reactive handles for further chemical modifications to enhance potency and selectivity against specific kinase targets.[2]
Caption: General mechanism of kinase inhibition.
Safety and Handling
2-(4-Aminophenyl)-1H-benzimidazol-5-amine is reported to have low toxicity by ingestion.[6] However, as with all chemical reagents, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. When heated to decomposition, it may emit toxic vapors of nitrogen oxides.[3] It is recommended to store the compound in a dark place under an inert atmosphere at room temperature.[3]
Conclusion
2-(4-Aminophenyl)-1H-benzimidazol-5-amine is a valuable chemical intermediate with well-established applications in materials science and potential for further exploration in medicinal chemistry. Its role as a monomer for high-performance polyimides, particularly for enhancing the safety and performance of lithium-ion batteries, is a significant area of current research and development. While its direct biological activity is not extensively documented, its benzimidazole core structure suggests that its derivatives could be promising candidates for drug discovery efforts, especially in the field of oncology. This guide provides a solid foundation of its properties, synthesis, and applications to aid researchers in their work with this versatile compound.
References
- 1. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Aminophenyl)-1H-benzimidazol-5-amine Research Chemical [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 5. 2-(4-Aminophenyl)-1H-benzo[d]imidazol-5-amine | CymitQuimica [cymitquimica.com]
- 6. Studies on the Application of Polyimidobenzimidazole Based Nanofiber Material as the Separation Membrane of Lithium-Ion Battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incorporation of N-phenyl in poly(benzimidazole imide)s and improvement in H2O-absorbtion and transparency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Scalable Preparation of Polyimide Sandwiched Separator for Durable High-Rate Lithium-Metal Battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-(4-Aminophenyl)-1H-benzimidazol-5-amine | 7621-86-5 [chemicalbook.com]
